molecular formula C13H18N2O B5268830 N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide

N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide

Cat. No.: B5268830
M. Wt: 218.29 g/mol
InChI Key: BOWVVUNPUMSTEN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide is a chemical compound for research and development applications. It belongs to the class of pyrrolidinecarboxamide derivatives, a family of compounds that demonstrate significant value in medicinal chemistry and chemical biology. Pyrrolidinecarboxamide scaffolds are recognized for their potential in various research areas. Structurally similar compounds, such as those featuring a pyrrolidine core, are frequently explored as key intermediates or target molecules in the synthesis of potential pharmacologically active agents . Other analogs within this chemical family have been investigated for their interactions with neurological targets; for instance, some pyrrolidine carboxamide derivatives have been studied as potential antagonists for stress-responsive systems in the brain, indicating the research relevance of this structural class in neuroscience . Furthermore, compounds based on the pyrrolidine structure have been developed for applications in agrochemical research, exhibiting herbicidal, fungicidal, and insecticidal activity . This highlights the versatility of the pyrrolidinecarboxamide scaffold across multiple research fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-6-5-7-12(11(10)2)14-13(16)15-8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVVUNPUMSTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide typically involves the reaction of 2,3-dimethylaniline with pyrrolidine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the dimethylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs of N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₃H₁₈N₂O 218.30 2,3-dimethylphenyl High lipophilicity (estimated)
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₀F₃N₂O 240.21 2,3,4-trifluorophenyl Anticancer, antibacterial
N-(3-Nitrophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃N₃O₃ 235.24 3-nitrophenyl High thermal stability
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 2,6-diethylphenyl Herbicidal activity

Key Observations:

  • Trifluorophenyl Group (): Introduces strong electronegativity, favoring hydrogen bonding with biological targets (e.g., enzymes or receptors) . Nitro Group (): Increases molecular polarity and may confer redox activity, useful in drug design .
  • Synthetic Routes:

    • The synthesis of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide () involves triphosgene-mediated coupling of 2,3,4-trifluoroaniline with pyrrolidine. A similar method may apply to the target compound, substituting 2,3-dimethylaniline .
  • Biological and Agrochemical Relevance: Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry due to enhanced metabolic stability and target affinity .

Physicochemical Properties

Comparative physicochemical data (estimated for the target compound based on analogs):

Property This compound N-(3-Nitrophenyl) Analog Alachlor
Molecular Weight 218.30 235.24 269.77
LogP (estimated) ~3.2 2.0 (XlogP3) 3.1
Water Solubility Low (hydrophobic) Moderate Low
Boiling Point ~400–450°C (estimated) 452.4°C N/A

Notes:

  • The dimethylphenyl group likely reduces water solubility compared to nitro or polar substituents .
  • Higher thermal stability is expected in nitro-substituted analogs due to resonance stabilization .

Crystallographic and Structural Validation

  • Structural Analysis Tools:
    • SHELX and ORTEP-3 (–3) are widely used for crystallographic refinement and visualization. For example, the crystal structure of N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide () was resolved using SHELXL .
    • Validation protocols (e.g., PLATON in ) ensure accuracy in bond lengths and angles, critical for confirming substituent effects on molecular conformation .

Biological Activity

N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as ACT 462206, is a compound that has garnered attention for its biological activity, particularly as a dual orexin receptor antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H15_{15}N1_{1}O1_{1}
  • Molecular Weight : 189.26 g/mol

ACT 462206 functions primarily by antagonizing the orexin receptors OX1 and OX2. The compound exhibits IC50 values of 11 nM for OX2 and 60 nM for OX1 receptors, indicating a higher affinity for the OX2 receptor. This dual antagonism has implications for treating sleep disorders and conditions related to anxiety due to orexin's role in arousal and wakefulness .

Biological Activity Overview

The biological activities of ACT 462206 can be summarized as follows:

  • Anxiolytic Effects : In vivo studies have demonstrated that ACT 462206 possesses anxiolytic-like properties, which are beneficial in reducing anxiety symptoms .
  • CNS Penetration : The compound is noted for its ability to penetrate the blood-brain barrier, making it effective in central nervous system applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AntagonismPotent inhibition of OX1 and OX2 receptors
Anxiolytic PropertiesExhibits anxiolytic-like effects in vivo
CNS PenetrationEffective central nervous system penetration

Case Study: Anxiolytic Properties

In a controlled animal study, ACT 462206 was administered to assess its effects on anxiety. The results indicated a significant reduction in anxiety-like behavior compared to the control group. The study utilized standard behavioral tests such as the elevated plus maze and open field test to quantify anxiety levels .

Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of ACT 462206 to various targets. Molecular docking simulations suggest that the compound binds effectively to orexin receptors, supporting its potential therapeutic applications in sleep disorders and anxiety .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-(2,3-dimethylphenyl)-1-pyrrolidinecarboxamide with high purity?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Formation of the pyrrolidine ring via cyclization of a 1,4-diketone or amino alcohol precursor.

Substitution : Introduction of the dimethylphenyl group via nucleophilic aromatic substitution (NAS) or electrophilic substitution.
For carboxamide bond formation, triphosgene in acetonitrile with triethylamine as a base is effective, yielding high-purity products after column chromatography .

  • Key Techniques : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and carboxamide bonding.
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement . ORTEP-III visualizes molecular geometry and torsional angles .
  • Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 247.147).

Q. What safety precautions are essential during synthesis and handling of this compound?

  • Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of volatile reagents (e.g., triphosgene) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow TCI America guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound's conformation?

  • Methodological Answer:

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G(d)). Adjust for solvent effects (e.g., chloroform vs. DMSO) .
  • X-ray Validation : Resolve discrepancies by refining crystal structures in SHELXL, accounting for crystal packing forces that distort gas-phase computational models .

Q. What strategies optimize the crystallographic refinement of this compound when dealing with disordered substituents?

  • Methodological Answer:

  • Disorder Modeling : Split occupancy refinement in SHELXL for overlapping atoms (e.g., methyl groups). Apply geometric restraints to maintain bond lengths/angles .
  • Residual Density Analysis : Use Olex2 to visualize residual electron density and adjust thermal displacement parameters (ADPs) anisotropically .

Q. How does steric hindrance from the 2,3-dimethylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., N-phenyl derivatives) under Suzuki-Miyaura conditions.
  • Hammett Analysis : Quantify electronic effects using substituent constants (σm_m, σp_p). Steric bulk reduces coupling efficiency, requiring bulky ligands (e.g., SPhos) .

Q. What computational approaches predict the compound's binding affinity for biological targets (e.g., enzymes)?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrrolidine carbonyl) using Schrödinger’s Phase .

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